molecular formula C19H11Cl2N3O3S B11653609 N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide

N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide

Cat. No.: B11653609
M. Wt: 432.3 g/mol
InChI Key: XPMZLELZLOUAHK-UHFFFAOYSA-N
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Description

3-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a dichlorophenyl group, and a furan-2-carbonyl thiourea moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of Benzoxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of Furan-2-Carbonyl Group: This step may involve acylation reactions using furan-2-carbonyl chloride.

    Formation of Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide.

    3-(2,3-Dichlorophenyl)-1,1-dimethylurea: Another herbicidal compound with similar structural features.

Uniqueness

3-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring and furan-2-carbonyl thiourea moiety make it a versatile compound for various applications.

Properties

Molecular Formula

C19H11Cl2N3O3S

Molecular Weight

432.3 g/mol

IUPAC Name

N-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C19H11Cl2N3O3S/c20-12-5-3-10(8-13(12)21)18-23-14-9-11(4-6-15(14)27-18)22-19(28)24-17(25)16-2-1-7-26-16/h1-9H,(H2,22,24,25,28)

InChI Key

XPMZLELZLOUAHK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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